molecular formula C17H29NO5 B14863588 Cornucervine

Cornucervine

Cat. No.: B14863588
M. Wt: 327.4 g/mol
InChI Key: NKZJCHCKRDGVKG-ZQIUZPCESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cornucervine involves several steps, typically starting with the preparation of intermediate compounds. The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Common methods include condensation reactions, reduction processes, and functional group modifications .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions: Cornucervine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Cornucervine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cornucervine involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Cornucervine can be compared with other similar compounds based on its structure and properties. Some similar compounds include:

Uniqueness: this compound is unique due to its specific molecular structure and the range of reactions it can undergo. Its versatility in scientific research and potential therapeutic applications make it a valuable compound in various fields .

Properties

Molecular Formula

C17H29NO5

Molecular Weight

327.4 g/mol

IUPAC Name

4-O-[[(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl] 1-O-methyl (2S)-2-hydroxy-2-(2-methylpropyl)butanedioate

InChI

InChI=1S/C17H29NO5/c1-12(2)9-17(21,16(20)22-3)10-15(19)23-11-13-6-8-18-7-4-5-14(13)18/h12-14,21H,4-11H2,1-3H3/t13-,14-,17-/m0/s1

InChI Key

NKZJCHCKRDGVKG-ZQIUZPCESA-N

Isomeric SMILES

CC(C)C[C@](CC(=O)OC[C@@H]1CCN2[C@H]1CCC2)(C(=O)OC)O

Canonical SMILES

CC(C)CC(CC(=O)OCC1CCN2C1CCC2)(C(=O)OC)O

Origin of Product

United States

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